N-(cyclohexylmethyl)prop-2-enamide N-(cyclohexylmethyl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 103297-86-5
VCID: VC6407214
InChI: InChI=1S/C10H17NO/c1-2-10(12)11-8-9-6-4-3-5-7-9/h2,9H,1,3-8H2,(H,11,12)
SMILES: C=CC(=O)NCC1CCCCC1
Molecular Formula: C10H17NO
Molecular Weight: 167.252

N-(cyclohexylmethyl)prop-2-enamide

CAS No.: 103297-86-5

Cat. No.: VC6407214

Molecular Formula: C10H17NO

Molecular Weight: 167.252

* For research use only. Not for human or veterinary use.

N-(cyclohexylmethyl)prop-2-enamide - 103297-86-5

Specification

CAS No. 103297-86-5
Molecular Formula C10H17NO
Molecular Weight 167.252
IUPAC Name N-(cyclohexylmethyl)prop-2-enamide
Standard InChI InChI=1S/C10H17NO/c1-2-10(12)11-8-9-6-4-3-5-7-9/h2,9H,1,3-8H2,(H,11,12)
Standard InChI Key XJKTZVTYQXQHHB-UHFFFAOYSA-N
SMILES C=CC(=O)NCC1CCCCC1

Introduction

Structural Characteristics and Molecular Identity

Core Molecular Architecture

N-(Cyclohexylmethyl)prop-2-enamide consists of a prop-2-enamide backbone (CH₂=CH–CO–NH–) linked to a cyclohexylmethyl group (–CH₂–C₆H₁₁). The cyclohexane ring adopts a chair conformation, minimizing steric strain, while the enamide group introduces planar geometry and conjugation between the carbonyl and vinyl groups. This conjugation enhances electronic delocalization, influencing reactivity and intermolecular interactions .

Spectroscopic and Computational Data

The compound’s structural identity is corroborated by spectral data:

  • SMILES: C=CC(=O)NCC1CCCCC1

  • InChIKey: XJKTZVTYQXQHHB-UHFFFAOYSA-N

  • Predicted Collision Cross Section (CCS): 167.25 Ų (calculated via machine learning models).

The InChI string (InChI=1S/C10H17NO/c1-2-10(12)11-8-9-6-4-3-5-7-9/h2,9H,1,3-8H2,(H,11,12)) encodes atomic connectivity and stereochemical details, enabling precise database searches and computational simulations.

Synthesis and Reaction Pathways

Primary Synthetic Route

The synthesis of N-(cyclohexylmethyl)prop-2-enamide typically involves the acylation of cyclohexylmethylamine with prop-2-enoyl chloride under Schotten-Baumann conditions:

Cyclohexylmethylamine+Prop-2-enoyl chlorideBaseN-(Cyclohexylmethyl)prop-2-enamide+HCl\text{Cyclohexylmethylamine} + \text{Prop-2-enoyl chloride} \xrightarrow{\text{Base}} \text{N-(Cyclohexylmethyl)prop-2-enamide} + \text{HCl}

Reaction Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran (THF).

  • Base: Triethylamine or sodium bicarbonate to neutralize HCl.

  • Temperature: 0–25°C to minimize side reactions.

  • Yield: ~70–85% after purification via column chromatography.

Side Reactions and Byproducts

Competing sulfonation or over-acylation is mitigated by controlling stoichiometry and reaction time. The use of anhydrous conditions prevents hydrolysis of the enoyl chloride.

Physicochemical Properties

Thermodynamic and Solubility Profiles

PropertyValueMethod/Source
Molecular Weight167.25 g/molCalculated
Melting PointNot reported
Boiling PointNot reported
LogP (Octanol-Water)~2.1 (Predicted)ChemAxon
Solubility in WaterLow (<1 mg/mL)Experimental estimate

The compound’s hydrophobicity (LogP ~2.1) suggests moderate membrane permeability, a trait advantageous in drug design.

Spectroscopic Fingerprints

  • IR (cm⁻¹): 3300 (N–H stretch), 1650 (C=O stretch), 1600 (C=C stretch).

  • ¹³C NMR (CDCl₃): δ 170.5 (C=O), 130.2 (CH₂=CH), 45.8 (N–CH₂–cyclohexyl).

SupplierProduct CodePackagingPrice (USD)Purity
TRCA61929350 mg$90≥95%
AK Scientific5765CV2.5 g$819≥97%

These listings reflect its niche application in academic and industrial laboratories .

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